REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]1[C:9]([F:10])=[C:8]([O:11][CH3:12])[CH:7]=[C:6]([O:13][CH3:14])[C:5]=1[F:15].[OH-].[Na+]>C(O)C>[F:10][C:9]1[C:8]([O:11][CH3:12])=[CH:7][C:6]([O:13][CH3:14])=[C:5]([F:15])[C:4]=1[C:3]([OH:16])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1F)OC)OC)F)=O
|
Name
|
solid
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The ethanol was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the solid residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted two times with ethyl ether
|
Type
|
FILTRATION
|
Details
|
a white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=C(C=C1OC)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.9 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |